Tbi-pab

Beschreibung

Eigenschaften

CAS-Nummer |

51241-99-7 |

|---|---|

Molekularformel |

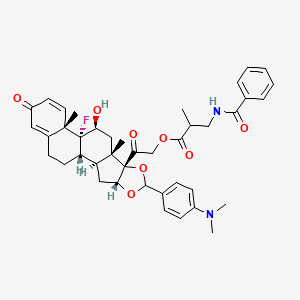

C41H47FN2O8 |

Molekulargewicht |

714.8 g/mol |

IUPAC-Name |

[2-[(1S,2S,4R,8S,9S,11S,12R,13S)-6-[4-(dimethylamino)phenyl]-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 3-benzamido-2-methylpropanoate |

InChI |

InChI=1S/C41H47FN2O8/c1-24(22-43-35(48)25-9-7-6-8-10-25)36(49)50-23-33(47)41-34(51-37(52-41)26-11-14-28(15-12-26)44(4)5)20-31-30-16-13-27-19-29(45)17-18-38(27,2)40(30,42)32(46)21-39(31,41)3/h6-12,14-15,17-19,24,30-32,34,37,46H,13,16,20-23H2,1-5H3,(H,43,48)/t24?,30-,31-,32-,34+,37?,38-,39-,40-,41+/m0/s1 |

InChI-Schlüssel |

NHLSSOMFJSWGTD-LGQYYMPKSA-N |

Isomerische SMILES |

CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)[C@@]23[C@@H](C[C@@H]4[C@@]2(C[C@@H]([C@]5([C@H]4CCC6=CC(=O)C=C[C@@]65C)F)O)C)OC(O3)C7=CC=C(C=C7)N(C)C |

Kanonische SMILES |

CC(CNC(=O)C1=CC=CC=C1)C(=O)OCC(=O)C23C(CC4C2(CC(C5(C4CCC6=CC(=O)C=CC65C)F)O)C)OC(O3)C7=CC=C(C=C7)N(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von Triamcinolonaminobenzalbenzamidoisobutyrat umfasst mehrere Schritte, beginnend mit der Herstellung der Kernsteroidstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen. Die Syntheseroute umfasst typischerweise:

Bildung der Kernsteroidstruktur: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Steroidkerns.

Modifikationen der funktionellen Gruppen: Einführung der Aminobenzal- und Benzamidoisobutyratgruppen durch eine Reihe von Reaktionen, einschließlich Veresterung und Amidierung.

Analyse Chemischer Reaktionen

Triamcinolonaminobenzalbenzamidoisobutyrat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was zu Veränderungen der Aktivität der Verbindung führt.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Triamcinolonaminobenzalbenzamidoisobutyrat umfasst die Bindung an Glukokortikoidrezeptoren im Zytoplasma. Diese Bindung führt zur Translokation des Rezeptor-Liganden-Komplexes in den Zellkern, wo er mit bestimmten DNA-Sequenzen interagiert, um die Genexpression zu regulieren. Die Verbindung entfaltet ihre Wirkung durch die Modulation der Transkription von Genen, die an entzündlichen und Immunreaktionen beteiligt sind.

Wirkmechanismus

The mechanism of action of Triamcinolone aminobenzal benzamidoisobutyrate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound exerts its effects by modulating the transcription of genes involved in inflammatory and immune responses .

Vergleich Mit ähnlichen Verbindungen

Clarification of Terminology

The term "Tbi-pab" may be subject to ambiguity or typographical errors. Potential interpretations include:

- This compound: Referenced in as a medical abbreviation but lacks definition. It is listed alongside terms like "thyroid-binding globulin" and "tracheobronchogram," suggesting a possible association with thyroid function or diagnostic imaging. No chemical structure or therapeutic role is described.

- Traumatic Brain Injury (TBI): discusses TBI and its secondary injury mechanisms, including iron-mediated neurotoxicity.

Comparative Framework for Hypothetical Analysis

Assuming "this compound" is a compound related to TBI treatment (e.g., an iron chelator or neuroprotective agent), a comparative analysis could follow this structure:

Table 1: Comparison of Neuroprotective Compounds in TBI Research

Note: This table is illustrative, as "this compound" lacks empirical data for direct comparison.

Methodological Considerations for Comparative Studies

To ensure rigor in comparing compounds like "this compound" (if validated), researchers should adhere to:

- Standardized Nomenclature: Use IUPAC names or PubChem identifiers (CIDs) to avoid ambiguity ().

- Preclinical Models : Rodent TBI models () and in vitro assays for neuroprotection.

- Pharmacokinetic Metrics : Bioavailability, blood-brain barrier penetration, and half-life ().

Gaps in Evidence

- No structural, synthetic, or pharmacological data for "this compound" exist in the provided materials.

- and focus on Ti/TiB composites and inorganic compounds, unrelated to neuropharmacology.

Recommendations for Further Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.